3-Nitrooxetane

Energetic Materials Synthetic Methodology Monomer Synthesis

3-Nitrooxetane (CAS 86632-92-0) is a four-membered heterocyclic ether (an oxetane) functionalized with a single nitro group, classifying it as an electron-deficient, strained ring compound. With a molecular weight of 103.08 g/mol and a predicted density of 1.30 g/cm³, it serves as a critical intermediate for synthesizing more highly energetic oxetanes.

Molecular Formula C3H5NO3
Molecular Weight 103.08 g/mol
CAS No. 86632-92-0
Cat. No. B1601783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrooxetane
CAS86632-92-0
Molecular FormulaC3H5NO3
Molecular Weight103.08 g/mol
Structural Identifiers
SMILESC1C(CO1)[N+](=O)[O-]
InChIInChI=1S/C3H5NO3/c5-4(6)3-1-7-2-3/h3H,1-2H2
InChIKeyVLRGTMVEHGHHHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrooxetane (CAS 86632-92-0): Baseline Properties and Procurement Context for a Differentiated Synthetic Intermediate


3-Nitrooxetane (CAS 86632-92-0) is a four-membered heterocyclic ether (an oxetane) functionalized with a single nitro group, classifying it as an electron-deficient, strained ring compound [1]. With a molecular weight of 103.08 g/mol and a predicted density of 1.30 g/cm³, it serves as a critical intermediate for synthesizing more highly energetic oxetanes [2]. Its moderate predicted pKa of 6.13 and calculated water solubility of 137 g/L indicate it possesses distinct physicochemical properties compared to its di-nitro or azido counterparts, which is central to its procurement value .

Procurement Risks: Why 3-Nitrooxetane Cannot Be Substituted by 3-Azidooxetane or 3,3-Dinitrooxetane in Multi-Step Syntheses


The specific electron density and steric profile of 3-nitrooxetane's single nitro group dictate its unique reactivity as both a synthetic intermediate and a monomer precursor. Unlike 3-azidooxetane, which is prone to reductive conversion to an amine and can be an energetic and sensitive group, or 3,3-dinitrooxetane, which is a high-sensitivity explosive monomer with a melting point of 70-71°C, 3-nitrooxetane offers a more balanced and controlled reactivity profile [1]. Its use as a precursor for 3,3-dinitrooxetane via oxidative nitration is an established, high-yield step (approximately 75%), demonstrating its essential and non-interchangeable role in the synthesis of advanced energetic materials [2]. Substitution at this stage would either preclude the desired final product or introduce alternative, often less desirable, reaction pathways and safety profiles.

Quantitative Evidence for 3-Nitrooxetane Differentiation vs. Key Oxetane Analogs


Reactivity Differentiation: The Critical Role as a Precursor for High-Yield 3,3-Dinitrooxetane Synthesis

3-Nitrooxetane's primary procurement value stems from its specific role as a precursor to 3,3-dinitrooxetane, a key energetic monomer. The oxidative nitration of 3-nitrooxetane with tetranitromethane proceeds with a reported 75% yield to afford 3,3-dinitrooxetane, a compound with a melting point of 70-71°C [1][2]. In contrast, alternative routes to geminal dinitro oxetanes, such as direct nitration of oxetan-3-one with N2O5, yield 3,3-dinitratooxetane, a compound with a distinct oxygen content (62.2%) and crystal density (1.80 g cm⁻³), highlighting that 3-nitrooxetane is the established, high-efficiency path to the 3,3-dinitro target [3]. This contrasts sharply with 3-azidooxetane, which typically undergoes reduction to 3-aminooxetane rather than acting as a dinitro precursor [1].

Energetic Materials Synthetic Methodology Monomer Synthesis

Physicochemical Property Differentiation: Solubility and pKa Compared to More Energetic Analogs

While direct experimental data for 3-nitrooxetane is limited, its predicted properties offer a clear and quantifiable differentiation from its more highly nitrated analog, 3,3-dinitrooxetane. 3-Nitrooxetane has a calculated water solubility of 137 g/L and a predicted pKa of 6.13±0.20, indicating significant water solubility and a degree of acidity . In stark contrast, 3,3-dinitrooxetane is a crystalline solid with a melting point of 70-71°C and is known for its sensitivity to heat and shock, characteristics that severely limit its solubility and handling in non-energetic or aqueous contexts . The higher predicted boiling point of 3,3-dinitrooxetane (331.1±42.0 °C) versus 3-nitrooxetane (195.4±29.0 °C at 760 mmHg) further underscores the significant physicochemical divergence driven by a single additional nitro group [1].

Medicinal Chemistry Property Prediction Formulation Science

Synthetic Pathway Uniqueness: A Defined Intermediate in the Oxetane Energetic Ladder

3-Nitrooxetane occupies a specific and non-negotiable rung on the synthetic ladder to higher energetic oxetanes. It is the direct product of oxidizing 3-aminooxetane with m-chloroperbenzoic acid and the key intermediate en route to 3,3-dinitrooxetane [1][2]. 3-Azidooxetane, in contrast, is reduced to 3-aminooxetane under the same reaction conditions. The oxidation of 3-aminooxetane yields 3-nitrooxetane, whereas the reduction of 3-azidooxetane yields 3-aminooxetane. This establishes 3-nitrooxetane as the dedicated, high-value building block for further energetic functionalization, while 3-azidooxetane is typically a precursor to an amine, which can then be used for different classes of compounds like nitramines [3].

Synthetic Strategy Energetic Oxetanes Process Chemistry

Validated Application Scenarios for 3-Nitrooxetane (CAS 86632-92-0) Procurement


Synthesis of 3,3-Dinitrooxetane-Based Energetic Binders for Solid Propellants

This is the most highly validated application for 3-nitrooxetane procurement. It serves as the immediate precursor for synthesizing 3,3-dinitrooxetane, a monomer that undergoes cationic ring-opening polymerization with catalysts like phosphorus pentafluoride to yield high-melting (200°C) polymers suitable as energetic binders [1][2]. Procurement for this purpose is justified by the established 75% yield in the oxidative nitration step, making it a practical choice for scale-up efforts in defense and aerospace energetic materials research [1].

Energetic Copolymer Development to Modulate Polymer Properties

Procurement is strategically relevant for the development of copolymers where 3,3-dinitrooxetane (derived from 3-nitrooxetane) is copolymerized with other monomers like 3-fluoro-3-nitrooxetane [2]. This process allows for the precise tailoring of polymer properties, such as lowering the melting point from 200°C to as low as 137°C, which is essential for achieving desired mechanical and processing characteristics in advanced propellant formulations [2].

Fundamental Reactivity Studies of Electron-Deficient, Strained Heterocycles

For academic and industrial research programs focused on the chemical behavior of small, strained rings, 3-nitrooxetane is a defined, electron-deficient model system. Its procurement is essential for exploring the influence of a single nitro group on ring-opening polymerization kinetics and the synthesis of novel oxetane derivatives via nucleophilic substitution or ring-expansion reactions [3].

Precursor for Energetic Monomers Beyond Gem-Dinitro Species

3-Nitrooxetane can be used to synthesize 3-nitratooxetane via reaction with a nitrating agent like 100% nitric acid, yielding a monomer for poly(3-nitratooxetane) (PNO), a high-energy density polymer [4]. This application justifies procurement for researchers seeking to develop new oxygen-rich energetic polymers where the nitrate ester functionality is preferred over the nitro group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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